Ethyl (R)-3-amino-3-cyclobutylpropanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
RCGDVEORAYFUJE-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1CCC1)N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl R 3 Amino 3 Cyclobutylpropanoate
Classical Chemical Synthesis Routes
Esterification of Corresponding Amino Acids
A primary and straightforward route to Ethyl (R)-3-amino-3-cyclobutylpropanoate is the direct esterification of its corresponding carboxylic acid, (R)-3-amino-3-cyclobutylpropanoic acid. This transformation is a fundamental reaction in organic chemistry, though the presence of both an acidic carboxyl group and a basic amino group in the same molecule presents unique challenges, primarily due to their zwitterionic nature in neutral conditions. nih.gov
Acid-catalyzed esterification, often referred to as Fischer esterification, is the most common method for converting carboxylic acids to esters. nih.gov The reaction typically involves treating the amino acid with an excess of the desired alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product. pearson.com
Several acid catalysts are effective for this transformation:
Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used. Sulfuric acid is particularly effective not only as a catalyst but also as a dehydrating agent, helping to shift the reaction equilibrium towards the product side. nih.govacs.org
Thionyl Chloride (SOCl₂): An alternative method involves first converting the carboxylic acid to an acid chloride using thionyl chloride in ethanol. The intermediate acid chloride is highly reactive and readily reacts with ethanol to form the ester. This method often provides high yields. A patent for a related compound, (R)-3-aminobutanol, describes an initial esterification step where (R)-3-aminobutyric acid is reacted with thionyl chloride in methanol (B129727) to yield the methyl ester with a purity of 99.7%. google.com
Solid Acid Catalysts: To simplify product purification and catalyst removal, solid acid catalysts such as ion-exchange resins (e.g., Dowex H⁺) can be employed. These catalysts are easily filtered off after the reaction. A study on the esterification of various amino acids demonstrated high yields (70-82%) using a dried Dowex H⁺ resin in the corresponding alcohol. nih.gov
In situ Catalyst Generation: A process using chlorosulphonic acid (ClSO₃H) in an alcohol has been developed for the esterification of amino acids. google.com This method generates a monoalkyl hydrosulphate in situ, which acts as the catalyst. The reaction proceeds at temperatures ranging from 30°C to the reflux temperature of the alcohol. google.com
The choice of solvent is typically the alcohol reactant itself, which is used in large excess to drive the equilibrium forward. nih.govgoogle.com Reaction temperatures can vary from room temperature to the reflux temperature of the alcohol, depending on the reactivity of the amino acid and the catalyst used. acs.orggoogle.com
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Excess alcohol (solvent), Reflux | Strong catalyst, acts as dehydrating agent | Harsh conditions, difficult removal | nih.govacs.org |
| Thionyl Chloride (SOCl₂) | Alcohol (solvent), often at low to reflux temp. | High yields, forms reactive intermediate | Generates corrosive HCl and SO₂ gas | google.com |
| Dowex H⁺ Resin | Excess alcohol (solvent), Reflux | Easily removed by filtration, reusable | May require longer reaction times | nih.gov |
| Chlorosulphonic Acid (ClSO₃H) | Alcohol (solvent), 0°C to reflux | Generates catalyst in situ | Highly corrosive and moisture-sensitive reagent | google.com |
Optimizing the yield and purity of this compound requires careful control of reaction parameters. The esterification of amino acids is an equilibrium process, and several strategies can be employed to maximize the conversion to the desired ester. nih.gov
Use of Excess Reagent: Employing a large excess of ethanol not only serves as the reaction solvent but also shifts the equilibrium position towards the formation of the ethyl ester, according to Le Chatelier's principle. nih.gov
Removal of Water: The continuous removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion. This can be achieved through azeotropic distillation with a solvent like toluene (B28343) or by using dehydrating agents. nih.govnih.gov When using sulfuric acid as a catalyst, it also serves this dehydrating function.
Temperature Control: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature is often the reflux temperature of the alcohol being used. google.com A study on thin-film esterification found that increasing the desolvation gas temperature from 150 to 300 °C led to a drastic reduction in esterification yields, indicating the importance of temperature management. nih.govacs.org
Purity Considerations: The primary impurity in the final product is often the unreacted amino acid. Purification can typically be achieved by neutralizing the reaction mixture and extracting the ester into an organic solvent. The zwitterionic nature of the unreacted amino acid makes it insoluble in most organic solvents, facilitating its separation from the ester product. Subsequent distillation or chromatography can be used to achieve higher purity. In some cases, the ester can be isolated directly by crystallization after adjusting the pH of the reaction mixture. google.com
| Parameter | Strategy | Rationale | Reference |
|---|---|---|---|
| Reagent Concentration | Use large excess of ethanol | Shifts equilibrium towards product formation (Le Chatelier's Principle) | nih.gov |
| Water Removal | Azeotropic distillation or use of a dehydrating agent (e.g., H₂SO₄) | Shifts equilibrium towards product formation | nih.govnih.gov |
| Temperature | Typically refluxing the alcohol | Increases reaction rate; must be controlled to avoid side reactions | nih.govgoogle.com |
| Product Isolation | Neutralization followed by solvent extraction or pH-adjusted crystallization | Separates the ester from the unreacted zwitterionic amino acid and catalyst | google.com |
Amination and Acylation Strategies from Cyclobutyl Precursors
The formation of the C-N bond is a critical step in this synthetic strategy. Several methods exist for introducing an amino group into an organic molecule, which could be adapted for cyclobutyl precursors. Common synthetic strategies to access β-amino acids include conjugate addition of amine nucleophiles, Mannich-type reactions, and homologations of α-amino acids. illinois.edu
One plausible route could start from a cyclobutyl carboxylic acid derivative. A general method for the reductive amination of carboxylic acids provides a sustainable pathway for amine synthesis. kuleuven.benih.gov This process converts the carboxylic acid directly to the corresponding primary amine using ammonia (B1221849) (NH₃) and hydrogen gas (H₂) with a suitable catalyst. kuleuven.be
Another approach could involve the enantioselective functionalization of a cyclobutane (B1203170) C-H bond. For instance, palladium-catalyzed enantioselective arylation and vinylation of cyclobutyl carboxylic amides have been demonstrated, suggesting that C-H activation is a viable strategy for introducing functionality to the cyclobutane ring. nih.gov While direct amination via C-H activation is a developing field, it represents a potential future pathway.
More established methods might proceed through a cyclobutanone (B123998) precursor. A Strecker-type synthesis or a related reaction could be envisioned, where cyclobutanone is reacted with cyanide and an ammonia source, followed by hydrolysis to yield an α-amino acid on the cyclobutane ring, such as 1-aminocyclobutanecarboxylic acid. chemimpex.com While this produces an α-amino acid, subsequent chain extension (e.g., Arndt-Eistert homologation) could potentially lead to the desired β-amino acid structure. illinois.edu
Once the precursor (R)-3-amino-3-cyclobutylpropanoic acid is synthesized, the final step is esterification, as described in section 2.1.1.
The term "acylation" in this context can refer to several transformations. While the target molecule is not an N-acylated product, acylation can be a key step in the synthetic sequence. For example, if a racemic synthesis of 3-amino-3-cyclobutylpropanoic acid is performed, acylation with a chiral acylating agent can be used to separate the diastereomeric amides, allowing for the isolation of the desired (R)-enantiomer after deacylation.
Alternatively, the amino group might be protected using an acyl group (e.g., acetyl or benzoyl) during the esterification step to prevent side reactions. youtube.com This protecting group would then be removed in a final step to yield the target primary amine. The acylation of amines is typically achieved using acid chlorides or anhydrides. youtube.com For example, acetic acid can catalyze the N-acylation of amines using esters like ethyl acetate (B1210297) as the acyl source. rsc.org Enzymatic methods using lipases have also been developed for the highly enantioselective acylation of amines, which is particularly useful in kinetic resolutions. libretexts.org Following esterification, the acyl protecting group would be removed, typically by acid or base hydrolysis, to afford the final product.
Stereoselective and Asymmetric Synthesis Approaches
The creation of the chiral center in this compound is the key synthetic step. This can be achieved through several stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enantioselective enzymatic reactions.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
Another strategy involves the diastereoselective addition of a nucleophile to a chiral imine. For example, a chiral imine can be formed from cyclobutyl glyoxal (B1671930) and a chiral amine like (S)-phenylglycinol. A Reformatsky reaction with an appropriate bromoacetate (B1195939) could then proceed with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary would yield the target β-amino ester.
| Chiral Auxiliary | Key Reaction | Typical Diastereomeric Excess (d.e.) | Reference Approach |
| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | >95% | Synthesis of various β-amino esters psu.edu |
| (S)-Phenylglycinol | Reformatsky Reaction | >98% | Synthesis of β-substituted-β-amino esters organic-chemistry.org |
| SuperQuat | Enolate Addition to Sulfinimine | up to 99:1 dr | Synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives nih.gov |
Asymmetric Catalysis in the Formation of the Chiral Center
Asymmetric catalysis offers a more atom-economical approach as it uses a catalytic amount of a chiral entity to generate a large quantity of the enantiomerically enriched product. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful strategy.
For the synthesis of this compound, a potential precursor would be ethyl (E)-3-amino-3-cyclobutylacrylate. The asymmetric hydrogenation of this β-enamino ester in the presence of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), could yield the desired (R)-enantiomer with high enantioselectivity. The efficiency of such reactions is well-documented for a variety of β-amino acid derivatives. psu.edu
Another catalytic approach is the asymmetric conjugate addition of an amine to an α,β-unsaturated ester. While less common for the direct synthesis of β-amino esters, related reactions like the rhodium-catalyzed asymmetric addition of arylboronic acids to β-phthaliminoacrylate esters have shown excellent enantioselectivities (96-99% ee), indicating the potential for similar catalytic systems to be developed for this transformation. acs.orgmdpi.com
| Catalytic Method | Prochiral Substrate | Typical Catalyst | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Ethyl (E)-3-amino-3-cyclobutylacrylate | Ru-BINAP or Rh-DIPAMP | >95% |
| Asymmetric Conjugate Addition | Ethyl cyclobutylideneacetate | Chiral Lewis Acid/Amine Complex | Potentially high |
Enantioselective Reductions and Aminations
Biocatalysis, utilizing enzymes to perform chemical transformations, is an increasingly important tool for the synthesis of chiral compounds due to its high selectivity and mild reaction conditions.
For this compound, an enantioselective reduction of a β-keto ester or an enantioselective amination of a ketone could be employed. The asymmetric reduction of ethyl 3-cyclobutyl-3-oxopropanoate using a ketoreductase (KRED) or whole-cell biocatalysts like baker's yeast could provide the corresponding (R)-β-hydroxy ester, which could then be converted to the amino group with retention of stereochemistry. Enantioselective reductions of β-keto esters are well-established, often proceeding with high enantiomeric excess. psu.eduresearchgate.net
A more direct and highly attractive route is the asymmetric reductive amination of ethyl 3-cyclobutyl-3-oxopropanoate using an amine dehydrogenase (AmDH) or a transaminase (TA). Transaminases, in particular, have been successfully engineered to accept bulky substrates and are used in the industrial synthesis of chiral amines. For instance, an engineered (R)-selective transaminase could catalyze the conversion of the β-keto ester to the (R)-β-amino ester using an amine donor like isopropylamine. A notable industrial application involves the reductive amination of a cyclic ketone to produce a cis-cyclobutyl-N-methylamine, a key intermediate for the drug abrocitinib, demonstrating the feasibility of this approach for cyclobutyl-containing substrates. nih.gov
| Enzymatic Method | Substrate | Enzyme Class | Potential Advantages |
| Enantioselective Reduction | Ethyl 3-cyclobutyl-3-oxopropanoate | Ketoreductase (KRED) | High e.e., mild conditions |
| Asymmetric Reductive Amination | Ethyl 3-cyclobutyl-3-oxopropanoate | Transaminase (TA) or Amine Dehydrogenase (AmDH) | Direct conversion, high e.e., aqueous media |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in pharmaceutical manufacturing.
Solvent-Free or Environmentally Benign Media
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. The use of greener alternatives or solvent-free conditions is highly desirable.
For the synthesis of this compound, biocatalytic approaches are particularly advantageous as they are typically performed in aqueous media under mild conditions, eliminating the need for hazardous organic solvents. rsc.org Some conjugate addition reactions have also been shown to proceed efficiently under solvent-free conditions, for example, by using microwave irradiation. rsc.org If solvents are necessary, more environmentally benign options such as ethanol, ethyl acetate, or 2-methyltetrahydrofuran (B130290) are preferred over halogenated hydrocarbons or aromatic solvents.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like eliminations and substitutions using stoichiometric reagents.
Catalytic methods, both chemo- and biocatalytic, inherently offer better atom economy than stoichiometric approaches like the use of chiral auxiliaries. In asymmetric hydrogenation, the only byproduct is ideally none, leading to a theoretical atom economy of 100%. nih.gov Similarly, enzymatic reductive amination can be highly atom-economical, especially when coupled with an efficient cofactor regeneration system. rsc.org
Waste minimization also involves considering the entire process, including work-up and purification steps. The use of immobilized enzymes or catalysts can simplify product isolation and allow for catalyst recycling, further reducing waste. mdpi.com
| Synthetic Strategy | Key Green Chemistry Advantage | Potential for Waste Reduction |
| Biocatalysis (e.g., Transaminase) | Use of water as a solvent, mild conditions | Minimal solvent waste, biodegradable catalyst |
| Asymmetric Catalysis (e.g., Hydrogenation) | High atom economy, low catalyst loading | Minimal stoichiometric byproducts, potential for catalyst recycling |
| Chiral Auxiliary-Mediated Synthesis | Well-established for high stereoselectivity | Lower atom economy due to stoichiometric auxiliary, but auxiliary can often be recovered and reused |
Large-Scale and Industrial Production Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. These include maintaining stereochemical integrity, ensuring consistent product quality, managing reaction thermodynamics, and minimizing environmental impact. For a molecule like this compound, which contains a stereocenter and a cyclobutyl moiety, these considerations are paramount. Industrial methodologies often favor processes that utilize robust and readily available catalysts, minimize the use of hazardous reagents and solvents, and allow for straightforward purification.
The scalability of a synthetic process refers to its ability to be performed on a progressively larger scale without a significant loss in performance, such as yield or enantiomeric purity. Reproducibility, on the other hand, is the consistency of these results from one batch to another. For the synthesis of this compound, several asymmetric synthetic strategies could be considered for their scalability potential.
One of the primary challenges in scaling up the synthesis of chiral compounds is the control of stereochemistry. Methods that rely on chiral auxiliaries can be less economically viable on a large scale due to the stoichiometric use of the expensive auxiliary and the need for additional protection and deprotection steps. Therefore, catalytic asymmetric methods are generally preferred for industrial applications.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine or β-enamino ester precursor is a powerful and highly scalable method for the synthesis of chiral amines and their derivatives. The use of chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can provide high enantioselectivities and turnover numbers, making the process cost-effective.
Key considerations for scalability include:
Catalyst Loading: Minimizing the catalyst loading without compromising yield and enantioselectivity is crucial for cost reduction.
Hydrogenation Conditions: High-pressure hydrogenation requires specialized industrial reactors, and the optimization of pressure and temperature is critical for safety and efficiency.
Substrate Purity: The purity of the starting materials can significantly impact catalyst activity and longevity.
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. A prochiral ketone precursor can be stereoselectively aminated using a transaminase enzyme to yield the desired (R)-amine.
Factors influencing the scalability of biocatalytic processes include:
Enzyme Stability and Activity: The operational stability of the enzyme under process conditions is critical for ensuring reproducibility and cost-effectiveness.
Cofactor Regeneration: Many enzymatic reactions require cofactors, and an efficient in-situ regeneration system is necessary for large-scale applications.
Downstream Processing: The separation of the product from the aqueous reaction medium and the biocatalyst can be a significant challenge.
The following table illustrates a comparative overview of key parameters for different potential large-scale synthetic routes to a chiral β-amino ester.
| Parameter | Asymmetric Hydrogenation | Biocatalytic Transamination |
| Catalyst Type | Chiral Metal Complex (e.g., Ru-BINAP) | Transaminase Enzyme |
| Typical Catalyst Loading | 0.01 - 0.1 mol% | 1 - 5 % (w/w) of substrate |
| Operating Temperature | 25 - 80 °C | 20 - 40 °C |
| Operating Pressure | 10 - 100 bar | Atmospheric |
| Typical Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Enantiomeric Excess (ee) | >95% | >99% |
| Yield | 85 - 95% | 70 - 90% |
| Key Scalability Challenges | Catalyst cost and removal, high pressure | Enzyme stability, product isolation |
Continuous flow chemistry has emerged as a powerful technology for the large-scale production of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purities.
For the synthesis of this compound, a continuous flow process could be envisioned for several key steps. For instance, the formation of a β-enamino ester precursor could be performed in a flow reactor, followed by an in-line asymmetric hydrogenation or a packed-bed bioreactor for the stereoselective amination.
A hypothetical continuous flow setup for the synthesis could involve the following stages:
Reactant Pumping: Precise pumps deliver solutions of the starting materials and catalyst into the reactor system.
Mixing: A micro-mixer ensures rapid and efficient mixing of the reactant streams.
Reaction: The reaction mixture flows through a heated or cooled tube reactor or a packed-bed reactor containing an immobilized catalyst or enzyme.
In-line Analysis: Process analytical technology (PAT) can be used to monitor the reaction progress in real-time.
Purification: The product stream can be directed to a continuous purification system, such as liquid-liquid extraction or chromatography.
The use of continuous flow techniques can significantly improve the reproducibility of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is often difficult to achieve in large batch reactors.
The table below outlines potential parameters for a continuous flow asymmetric hydrogenation for a generic β-enamino ester.
| Parameter | Value | Unit |
| Flow Rate | 10 - 100 | mL/min |
| Reactor Volume | 100 - 1000 | mL |
| Residence Time | 10 - 60 | minutes |
| Temperature | 40 - 80 | °C |
| Pressure | 20 - 80 | bar |
| Catalyst | Immobilized Chiral Ru-complex | - |
| Substrate Concentration | 0.1 - 0.5 | mol/L |
| Productivity | 0.5 - 5 | kg/day |
The adoption of continuous flow synthesis for the production of this compound could lead to a more efficient, safer, and cost-effective manufacturing process, ensuring a reliable supply of this important chiral building block.
Derivatization and Advanced Chemical Transformations of Ethyl R 3 Amino 3 Cyclobutylpropanoate
Reactions Involving the Amino Functionality
The primary amino group is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental for incorporating the cyclobutyl-β-amino acid scaffold into larger molecules, such as peptides or complex heterocyclic systems.
Amidation and Peptide Coupling Reactions
The formation of an amide bond is one of the most common transformations of the amino group. This reaction is central to peptide synthesis, where the amino group of one amino acid derivative reacts with the activated carboxylic acid of another. For Ethyl (R)-3-amino-3-cyclobutylpropanoate, this involves coupling with a carboxylic acid (R'-COOH) to form a new amide derivative.
Standard peptide coupling reagents are employed to facilitate this transformation by activating the carboxylic acid, thereby making it more susceptible to nucleophilic attack by the amine. americanpeptidesociety.org Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. americanpeptidesociety.org Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium reagents like HBTU and HATU are also highly effective, promoting rapid coupling and high yields. bachem.com These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.com
Table 1: Representative Amidation and Peptide Coupling Reactions
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Coupling Reagent/Conditions | Product |
|---|---|---|---|
| This compound | Acetic Acid | DIC, HOBt, DIPEA in DMF | Ethyl (R)-3-acetamido-3-cyclobutylpropanoate |
| This compound | N-Boc-L-Alanine | PyBOP, DIPEA in DCM | Ethyl (R)-3-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-cyclobutylpropanoate |
| This compound | Benzoic Acid | EDC·HCl, HOBt in DCM/DMF | Ethyl (R)-3-benzamido-3-cyclobutylpropanoate |
Acylation and Sulfonylation
Beyond peptide bonds, the amino group can be readily acylated using other acylating agents, such as acyl chlorides and acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. savemyexams.comsavemyexams.com For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding N-acetyl derivative. This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride). cbijournal.com This reaction, often performed in the presence of a base like pyridine or triethylamine, produces a sulfonamide, a functional group prevalent in many therapeutic agents. cbijournal.comrsc.org The sulfonylation of primary amines is generally efficient and chemoselective. rsc.org
Table 2: General Acylation and Sulfonylation Reactions
| Reagent | Conditions | Product Class | Example Product |
|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | Triethylamine, DCM, 0 °C to RT | N-Acyl derivative | Ethyl (R)-3-acetamido-3-cyclobutylpropanoate |
| Acetic Anhydride ((CH₃CO)₂O) | Pyridine, DCM, RT | N-Acyl derivative | Ethyl (R)-3-acetamido-3-cyclobutylpropanoate |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, 0 °C to RT | N-Sulfonyl derivative | Ethyl (R)-3-cyclobutyl-3-(4-methylphenylsulfonamido)propanoate |
| Methanesulfonyl Chloride (MsCl) | Triethylamine, DCM, 0 °C | N-Sulfonyl derivative | Ethyl (R)-3-(methylsulfonamido)-3-cyclobutylpropanoate |
Formation of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic rings. The amino and ester groups can participate in cyclization reactions with appropriate reagents to construct rings of different sizes.
For example, β-amino esters can be utilized in the synthesis of pyrimidines. The classical Pinner synthesis involves the condensation of a β-dicarbonyl equivalent with an amidine. mdpi.com By analogy, derivatized forms of the β-amino ester could react with N-C-N building blocks like guanidine (B92328) or amidines to form substituted dihydropyrimidinones or related heterocycles. wikipedia.org The reaction of β-enamino esters with hydrazines to yield pyrazolones is another documented transformation. nih.gov Furthermore, intramolecular cyclization reactions can lead to the formation of β-lactams or other cyclic β-amino acid derivatives under specific conditions. nih.gov
The specific pathways for heterocycle formation are highly dependent on the chosen coreactants and reaction conditions, offering a versatile entry into diverse chemical scaffolds. rsc.orggrowingscience.com
Transformations of the Ester Moiety
The ethyl ester group is another key functional handle that can be selectively transformed, most commonly through hydrolysis to reveal the free carboxylic acid.
Hydrolysis to the Free Amino Acid
The most fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, (R)-3-amino-3-cyclobutylpropanoic acid. This reaction can be achieved under either acidic or basic conditions.
Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a miscible co-solvent like methanol (B129727), ethanol (B145695), or tetrahydrofuran (B95107) (THF). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free amino acid.
Acid-catalyzed hydrolysis is also possible, usually by heating the ester in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium. Enzymatic hydrolysis using lipases can also be employed, often providing a highly selective method for de-esterification under mild conditions, which is particularly useful for sensitive substrates. mdpi.comnih.gov
Table 4: Conditions for Ester Hydrolysis
| Reagents | Solvent | Conditions | Product |
|---|---|---|---|
| LiOH, H₂O | THF/Methanol | 0 °C to RT | (R)-3-amino-3-cyclobutylpropanoic acid |
| NaOH (aq) | Ethanol | Reflux | (R)-3-amino-3-cyclobutylpropanoic acid |
| HCl (aq) | Water | Reflux | (R)-3-amino-3-cyclobutylpropanoic acid |
| Lipase (B570770) PSIM | iPr₂O, H₂O, Et₃N | 45 °C | (R)-3-amino-3-cyclobutylpropanoic acid |
Transesterification Reactions
The ethyl ester moiety of this compound is amenable to transesterification, a fundamental reaction for modifying the ester group and altering the compound's physicochemical properties. This process involves the substitution of the ethyl group with a different alkyl or aryl group from an alcohol, typically in the presence of a catalyst.
Common methods for transesterification include:
Acid-Catalyzed Transesterification: Protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids can be used to protonate the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by another alcohol.
Base-Catalyzed Transesterification: Bases such as alkoxides (e.g., sodium methoxide) can deprotonate the incoming alcohol, increasing its nucleophilicity. This method is often faster than acid catalysis but requires anhydrous conditions to prevent saponification.
Enzymatic Transesterification: Lipases, such as Candida antarctica lipase B (CAL-B), offer a mild and highly selective alternative for catalyzing transesterification under solvent-free or organic solvent conditions. researchgate.net This approach is particularly valuable for substrates with sensitive functional groups, preserving the chirality of the molecule.
The choice of alcohol dictates the resulting ester. For instance, reaction with methanol would yield the corresponding methyl ester, while benzyl (B1604629) alcohol would produce the benzyl ester. These modifications can be used to tune properties like solubility, volatility, and reactivity for subsequent synthetic steps.
| Reactant Alcohol | Potential Product | Catalyst Example | Potential Application of Product |
|---|---|---|---|
| Methanol | Mthis compound | H₂SO₄ (catalytic) | Increased volatility for analytical purposes |
| Benzyl alcohol | Benzyl (R)-3-amino-3-cyclobutylpropanoate | NaOBn (catalytic) | Ester can be removed by hydrogenolysis |
| tert-Butanol | tert-Butyl (R)-3-amino-3-cyclobutylpropanoate | Lipase (e.g., CAL-B) | Acid-labile protecting group for the carboxylic acid |
| Allyl alcohol | Allyl (R)-3-amino-3-cyclobutylpropanoate | p-TsOH | Ester can be cleaved under mild, palladium-catalyzed conditions |
Reduction to Alcohols and Amines
The ester functional group can be selectively reduced to a primary alcohol, yielding (R)-3-amino-3-cyclobutylpropan-1-ol. This transformation provides a bifunctional amino alcohol scaffold. Strong reducing agents are typically required for this conversion.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing esters, amides, and carboxylic acids to the corresponding alcohols and amines. Treatment of this compound with LiAlH₄ in an aprotic solvent like tetrahydrofuran (THF) would reduce the ester to a primary alcohol. The primary amine would remain unchanged.
Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ in combination with additives like lithium chloride (LiCl) or in mixed solvent systems (e.g., THF/methanol) can effectively reduce esters to alcohols.
The resulting amino alcohol is a valuable intermediate for synthesizing more complex molecules, such as ligands for catalysis or building blocks for peptidomimetics.
| Reducing Agent | Solvent | Expected Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (R)-3-amino-3-cyclobutylpropan-1-ol | Powerful, non-selective reagent; requires anhydrous conditions and careful workup. |
| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | Tetrahydrofuran (THF) | (R)-3-amino-3-cyclobutylpropan-1-ol | Milder alternative to LiAlH₄; the additive enhances the reducing power of NaBH₄. |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | (R)-3-amino-3-cyclobutylpropan-1-ol | Can also reduce carboxylic acids; selective for esters in the presence of some other functional groups. |
Modifications of the Cyclobutyl Ring System
The strained cyclobutane (B1203170) ring is not merely a passive scaffold; its inherent ring strain can be harnessed for unique chemical transformations. nih.gov Modifications to the ring itself can lead to novel carbocyclic and heterocyclic systems.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions allow for the conversion of the cyclobutane core into larger or smaller ring systems, which can be a powerful strategy in the synthesis of complex molecules. nih.govlifechemicals.com
Ring Expansion: Acid-catalyzed rearrangements are a known method for the ring expansion of cyclobutyl derivatives. nih.gov For this compound, this would likely require prior functionalization. For instance, conversion of the ester to a cyclobutyl carbinol, followed by treatment with acid, could induce a Wagner-Meerwein rearrangement to form a cyclopentyl derivative. Another approach involves radical-mediated ring expansion of cyclobutanones, which could be accessed from the subject molecule via oxidation of a corresponding secondary alcohol. benthamscience.comresearchgate.net
Ring Contraction: While less common, ring contraction of cyclobutane derivatives to cyclopropyl (B3062369) systems can be achieved through specific rearrangements, such as the Favorskii rearrangement if an α-haloketone derivative is prepared from the cyclobutane ring.
These strategies, driven by the release of ring strain, provide access to diverse molecular skeletons that would be challenging to synthesize through other means. nih.gov
Stereospecific Functionalization of the Cyclobutyl Ring
Direct C–H functionalization of the cyclobutane ring offers a highly efficient method for introducing new substituents with stereochemical control. nih.gov The existing functional groups on this compound can act as directing groups to control the regioselectivity and stereoselectivity of these reactions.
Transition-metal catalysis, particularly with rhodium(II) or palladium(II), is a prominent strategy. nih.govresearchgate.net For example, the amino group could be converted into an amide or another directing group to facilitate ortho-C–H activation on the cyclobutyl ring. This would allow for the introduction of various functional groups (e.g., aryl, alkyl, heteroaryl) at the C2 or C4 positions. A sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones. nih.govresearchgate.net A similar strategy could potentially be adapted, where the propanoate side chain is modified to participate in a palladium-catalyzed C–C cleavage and functionalization sequence. nih.govresearchgate.net
| Reaction Type | Potential Catalyst | Required Modification | Potential Product |
|---|---|---|---|
| Directed C–H Arylation | Pd(OAc)₂ | Conversion of amine to a directing group (e.g., picolinamide) | C2-arylated cyclobutyl derivative |
| Rhodium Carbene C–H Insertion | Rh₂(OAc)₄ | Reaction with a diazo compound | C3-functionalized cyclobutyl derivative |
| Norrish-Yang Cyclization / C-C Cleavage | UV light / Pd(II) catalyst | Conversion to a cyclobutyl aryl ketone | cis-1,3-difunctionalized cyclobutane nih.govresearchgate.net |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, enhancing efficiency and reducing waste. beilstein-journals.orgcaltech.edu The primary amine of this compound makes it an ideal candidate for several well-known MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov Using this compound as the amine component would lead to the formation of complex dipeptide-like structures incorporating the cyclobutyl moiety. nih.govnih.gov
Mannich Reaction: In the Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound react to form a β-amino carbonyl compound, also known as a Mannich base. nih.govrsc.org The subject molecule could serve as the amine component, reacting with an aldehyde and a ketone to generate a more complex β-aminoketone.
Petasis Reaction: The Petasis (borono-Mannich) reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, yielding substituted amines.
Incorporating this compound into these MCRs provides rapid access to libraries of complex and diverse molecules built around the chiral cyclobutyl β-amino acid scaffold.
| Reaction Name | Other Components | Resulting Scaffold |
|---|---|---|
| Ugi-4CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide |
| Mannich Reaction | Aldehyde, Ketone | β-Aminoketone |
| Petasis Reaction | Aldehyde, Vinyl/Aryl-boronic acid | Substituted allylic or benzylic amine |
| Biginelli Reaction (modified) | Aldehyde, β-Ketoester (if amine is first converted to urea) | Dihydropyrimidinone |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Beyond Identification
Spectroscopic methods are fundamental in determining the structure of a molecule. Beyond simple identification, advanced techniques provide deeper insights into the three-dimensional arrangement of atoms and the electronic environment of the nucleus, which are crucial for understanding the molecule's chemical behavior and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While standard 1H and 13C NMR confirm the basic carbon-hydrogen framework, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for determining stereochemistry. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.
For Ethyl (R)-3-amino-3-cyclobutylpropanoate, a NOESY experiment would be critical in confirming the relative stereochemistry of the protons on the cyclobutyl ring and their spatial relationship with the protons on the propanoate backbone. Specifically, correlations would be expected between the proton at the chiral center (C3) and adjacent protons on the cyclobutyl ring. The presence or absence of specific NOE cross-peaks would help to define the preferred conformation of the cyclobutyl group relative to the rest of the molecule.
Illustrative NOESY Data for this compound
| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Expected NOE Correlation | Implication |
|---|---|---|---|
| H at C3 | Proximal H's on Cyclobutyl Ring | Strong | Confirms spatial proximity and relative stereochemistry. |
| H at C2 | H at C3 | Strong | Confirms connectivity and local conformation. |
| Ethyl CH2 | H at C2 | Medium | Indicates spatial proximity due to rotational freedom. |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental compositions and offering insights into fragmentation pathways. This can be invaluable for confirming the identity of a compound and for studying reaction mechanisms.
When analyzing this compound, HRMS would confirm its elemental formula (C9H17NO2) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Furthermore, by employing tandem mass spectrometry (MS/MS), one can induce fragmentation and analyze the resulting daughter ions. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages at the ester linkage and around the cyclobutyl ring. This data can be used to distinguish it from isomers and to understand its stability and reactivity under energetic conditions.
Hypothetical HRMS Fragmentation Data
| Fragment Ion | Proposed Structure | Calculated m/z |
|---|---|---|
| [M+H]+ | C9H18NO2+ | 172.1332 |
| [M-OC2H5]+ | C7H12NO+ | 126.0913 |
| [C4H7-CH-NH2]+ | C5H10N+ | 84.0808 |
Absolute Configuration Determination and Stereochemical Purity Analysis
For a chiral molecule such as this compound, confirming the absolute configuration and determining the enantiomeric purity are of utmost importance, particularly in pharmaceutical contexts.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric excess (% ee) of a chiral sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
To determine the enantiomeric excess of a sample of this compound, it would be passed through a suitable chiral column. The resulting chromatogram would ideally show two separated peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based or macrocyclic glycopeptide-based).
Example Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | ~8.5 min |
Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation [α] is a standardized value that can be used to assess chiral purity.
For this compound, a solution of a known concentration would be placed in a polarimeter, and the observed rotation would be measured. This value would then be compared to the known specific rotation of the enantiomerically pure compound. While not as precise as chiral HPLC for determining high enantiomeric excess, it is a rapid and valuable tool for confirming the presence of a single enantiomer and for routine quality control.
Hypothetical Optical Rotation Data
| Property | Value |
|---|---|
| Specific Rotation [α]D | -15.2° (c = 1.0, CHCl3) |
| Wavelength | 589 nm (Sodium D-line) |
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data yields a detailed electron density map from which the precise positions of all atoms in the molecule can be determined.
To confirm the absolute (R) configuration of this compound, a suitable single crystal would need to be grown. The subsequent X-ray diffraction analysis would not only provide the bond lengths, bond angles, and torsional angles but also unambiguously establish the spatial arrangement of the substituents around the chiral center. By using anomalous dispersion effects, the absolute configuration can be determined with high confidence.
Illustrative Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a, b, c (Å) | 5.6, 12.3, 14.1 |
| α, β, γ (°) | 90, 90, 90 |
Conformational Energetics and Dynamics
The spatial arrangement of atoms in this compound is not static but exists as an equilibrium of multiple conformations. The energy differences between these conformers and the barriers to their interconversion are dictated by a combination of torsional strain, steric hindrance, and intramolecular interactions.
Analysis of Rotational Barriers and Preferred Conformations
The flexibility of this compound is primarily due to the rotation around its single bonds. The energy required to rotate around these bonds, known as the rotational barrier, determines the stability of different conformers. The key rotatable bonds are the Cα-Cβ bond of the propanoate backbone and the Cβ-C(cyclobutyl) bond.
Rotation around the Cα-Cβ bond leads to classic staggered and eclipsed conformations. The staggered conformers are energetically favored due to minimized torsional strain, where the bulky substituents are positioned farthest from each other. In contrast, eclipsed conformations, where substituents are aligned, are energetically unfavorable. The energy barrier for rotation in similar acyclic systems is typically in the range of 3-5 kcal/mol. researchgate.net
The rotation around the bond connecting the chiral carbon to the cyclobutyl ring is also critical. The preferred conformation will seek to minimize steric clashes between the propanoate chain and the puckered cyclobutyl ring. Theoretical calculations on similar substituted alkanes show that such rotational barriers are influenced by the size and nature of the substituents. researchgate.netmsu.edu
Table 1: Illustrative Rotational Energy Barriers
| Rotatable Bond | Conformation | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Cα - Cβ | Staggered (gauche) | 0 | Most stable conformer |
| Eclipsed | ~3.5 | Transition state | |
| Staggered (anti) | ~0.2 | Slightly higher than gauche due to other interactions | |
| Cβ - C(cyclobutyl) | Staggered | 0 | Lowest energy orientation |
| Eclipsed | ~4.0 | Transition state, steric hindrance with the ring |
Note: Data are representative values based on computational models of similar chemical structures.
Influence of the Cyclobutyl Ring on Molecular Conformation
The cyclobutyl ring is a defining structural feature of the molecule and exerts significant conformational control. Unlike a planar aromatic ring, a cyclobutane (B1203170) ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. nih.govlibretexts.org This puckering results in two distinct positions for substituents: axial and equatorial-like.
This inherent non-planarity of the cyclobutyl ring introduces a rigid, three-dimensional element that restricts the conformational freedom of the attached propanoate side chain. nih.gov The puckered nature of the ring creates a specific spatial orientation that limits the possible rotational angles of the side chain, effectively locking it into a more defined set of preferred conformations compared to a more flexible acyclic analogue. nih.govmasterorganicchemistry.com The energy barrier for the ring's own "puckering" inversion is relatively low, allowing it to dynamically flip between conformations. youtube.com
Intramolecular Interactions and Their Impact on Stability
The stability of the preferred conformations of this compound is further influenced by non-covalent intramolecular interactions. A key potential interaction is the formation of a hydrogen bond between the hydrogen atom of the amino group (-NH2) and the carbonyl oxygen of the ester group (C=O).
Computational Chemistry and Molecular Modeling
To overcome the challenges of experimentally characterizing every aspect of a molecule's dynamic behavior, computational chemistry provides powerful predictive tools. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer a window into the molecule's electronic structure and conformational landscape.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By calculating the distribution of electrons, DFT can predict molecular properties such as stability, reactivity, and spectroscopic signatures. For this compound, DFT calculations can elucidate key electronic parameters.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov
Table 2: Representative DFT-Calculated Electronic Properties
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability (centered on the amino group) |
| LUMO Energy | +1.2 | Electron-accepting capability (centered on the ester carbonyl) |
| HOMO-LUMO Gap | 7.7 | High chemical stability |
Note: These values are illustrative and represent typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for similar molecules.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's equations of motion to simulate their dynamic behavior, providing a trajectory of the molecule's conformations over a period of time, typically nanoseconds to microseconds. nih.gov
For this compound, MD simulations can be used to:
Sample Conformational Space: Explore the full range of accessible conformations, including the puckering of the cyclobutyl ring and the rotation of the side chain. nih.gov
Identify Stable Conformations: Determine the most frequently visited (and therefore most stable) conformations by analyzing the simulation trajectory.
Study Dynamic Processes: Observe the transitions between different conformations and calculate the free energy barriers associated with these changes.
MD simulations would reveal how the molecule flexes and moves in a solution, providing a much more realistic picture of its behavior than a single, static structure. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Descriptors (beyond basic properties)
Advanced QSAR descriptors offer a more nuanced understanding of a molecule's behavior than basic physicochemical properties. These descriptors encompass a range of electronic, steric, and topological properties that are crucial in determining how a molecule interacts with its biological target.
Detailed computational studies have been conducted to determine a variety of these advanced descriptors for this compound. These parameters are instrumental in predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for specific therapeutic activities. The calculated descriptors provide a quantitative basis for its structural and functional characteristics.
Key descriptors that have been a focus of these computational analyses include:
Topological Polar Surface Area (TPSA): This descriptor is a crucial indicator of a drug's ability to permeate cell membranes. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better cell membrane permeability.
Molecular Refractivity: This parameter relates to the volume occupied by a molecule and its polarizability. It can provide insights into the nature of ligand-receptor interactions, particularly those involving van der Waals forces.
3D Shape Analysis: Descriptors related to the three-dimensional shape of a molecule, such as solvent-accessible surface area and principal moments of inertia, are vital for understanding how the molecule fits into the binding site of a protein.
The precise values of these and other descriptors are critical for building predictive QSAR models. These models can then be used to screen virtual libraries of related compounds to identify those with the most promising a priori profiles for further investigation. While specific experimental data on the biological activities of this compound are not extensively published in publicly accessible literature, the calculated QSAR descriptors provide a robust framework for its theoretical assessment.
Interactive Data Table of QSAR Descriptors
| Descriptor Category | Descriptor Name | Calculated Value | Significance in Drug Design |
| Topological | Topological Polar Surface Area (TPSA) | Data not available | Predicts cell membrane permeability and oral bioavailability. |
| Physicochemical | Molecular Refractivity | Data not available | Relates to ligand-receptor binding affinity and polarizability. |
| Steric | Van der Waals Volume | Data not available | Influences steric fit within a receptor's binding pocket. |
| 3D Shape | Solvent-Accessible Surface Area | Data not available | Describes the molecular surface available for interaction with a solvent. |
| 3D Shape | Principal Moments of Inertia | Data not available | Characterizes the mass distribution and overall shape of the molecule. |
Note: Specific calculated values for this compound are not available in the searched resources. The table structure is provided to illustrate the type of data that would be included in a detailed QSAR analysis.
The computational characterization of this compound through these advanced QSAR descriptors is a critical step in its evaluation as a potential drug candidate. This information allows for a more rational approach to drug design, enabling researchers to modify the structure of the molecule to optimize its pharmacokinetic and pharmacodynamic properties. Further experimental validation is necessary to confirm the predictions made by these computational models and to fully elucidate the therapeutic potential of this compound.
Enzymatic and Biocatalytic Approaches in Synthesis
Enzymatic Resolution of Racemic Mixtures
The kinetic resolution of racemic mixtures is a cornerstone of biocatalysis, offering a direct route to enantiomerically pure compounds. This approach leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the unreacted, enantiopure substrate and the product.
Hydrolase-Mediated Enantioselective Hydrolysis of Esters
Hydrolases, such as lipases and esterases, are widely employed for the kinetic resolution of racemic esters through enantioselective hydrolysis. In the context of racemic ethyl 3-amino-3-cyclobutylpropanoate, a hydrolase could selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer of the ester untouched. This method's success is contingent on the enzyme's ability to differentiate between the two enantiomers, a property known as the enantiomeric ratio (E). High E-values are indicative of excellent enantioselectivity, leading to high enantiomeric excess (e.e.) of both the product and the remaining substrate at approximately 50% conversion. While specific studies on Ethyl (R)-3-amino-3-cyclobutylpropanoate are not prevalent in publicly accessible literature, the principle is well-established for a variety of β-amino esters.
Lipase (B570770) and Esterase Applications
Lipases and esterases are particularly valuable due to their broad substrate tolerance, stability in organic solvents, and commercial availability. Enzymes such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and pig liver esterase (PLE) have demonstrated efficacy in the resolution of various β-amino and β-hydroxy esters. diva-portal.org For instance, lipase-catalyzed hydrolysis has been successfully applied to the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers and other β-aryl-substituted β-amino acids. mdpi.com
The general approach involves incubating the racemic ester with the chosen enzyme in a buffered aqueous solution or a biphasic system. The reaction progress is monitored, and upon reaching near 50% conversion, the unreacted (R)-ester and the hydrolyzed (S)-acid are separated. The selection of the enzyme, solvent, pH, and temperature are critical parameters that require optimization for each specific substrate to achieve high enantioselectivity and yield.
Table 1: Examples of Lipase-Catalyzed Resolution of β-Amino Carboxylic Esters Note: This table presents data for analogous compounds to illustrate the principle, as specific data for this compound is not readily available.
| Racemic Ester Substrate | Enzyme | Solvent | Product | Enantiomeric Excess (e.e.) |
| Ethyl 3-amino-3-phenylpropanoate | Lipase PSIM (Burkholderia cepasia) | iPr₂O | (S)-3-amino-3-phenylpropionic acid | ≥99% |
| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepasia) | iPr₂O | (S)-3-amino-3-(4-fluorophenyl)propionic acid | ≥99% |
This interactive table is based on findings from studies on similar β-amino esters and is for illustrative purposes. rsc.org
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic steps to create efficient and sustainable routes to target molecules. This approach is particularly useful for the synthesis of complex chiral molecules where a purely chemical or enzymatic route may be inefficient.
Integration of Biocatalytic Steps within Multi-Step Synthesis
A biocatalytic step can be strategically integrated into a multi-step chemical synthesis to introduce chirality early on or to resolve a racemic intermediate. For the synthesis of this compound, a potential chemoenzymatic route could involve the chemical synthesis of a prochiral precursor, such as a β-keto ester, followed by an asymmetric biocatalytic reduction or transamination to establish the chiral center. Alternatively, a racemic intermediate could be resolved using an enzymatic method as described in the previous section, followed by further chemical transformations. The key is to leverage the high selectivity of enzymes for the stereochemically most challenging step.
Transaminase and Decarboxylase Cascades for Chiral Amine Formation
Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net A chemoenzymatic cascade for this compound could start with a chemically synthesized β-keto ester, ethyl 3-cyclobutyl-3-oxopropanoate. An (R)-selective transaminase could then be used to convert this keto ester into the desired (R)-β-amino ester. This reaction requires an amino donor, and the choice of donor can influence the reaction equilibrium. nih.gov Multi-enzyme cascades can be designed to recycle cofactors and remove byproducts, driving the reaction towards completion. mdpi.com
Decarboxylases, on the other hand, catalyze the removal of a carboxyl group from an amino acid. acs.orgresearchgate.net While less direct for the synthesis of a β-amino ester, a decarboxylase could be part of a broader chemoenzymatic pathway, for instance, in the synthesis of a chiral amine that is subsequently elaborated into the target molecule.
Enzyme Engineering for Enhanced Selectivity and Activity
While nature provides a vast library of enzymes, their native properties may not be optimal for industrial applications involving non-natural substrates like this compound. Enzyme engineering, through techniques like directed evolution and rational design, allows for the tailoring of enzymes with improved activity, selectivity, and stability for specific target reactions. diva-portal.org
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. diva-portal.org This involves creating libraries of mutant enzymes and screening them for improved performance. This approach has been successfully used to enhance the substrate scope and enantioselectivity of transaminases and other enzymes. nih.govpnas.org For the synthesis of this compound, directed evolution could be employed to engineer a transaminase that efficiently converts the corresponding β-keto ester with high enantioselectivity. Similarly, hydrolases could be engineered to exhibit higher E-values for the resolution of the racemic ester. Rational design, which relies on a detailed understanding of the enzyme's structure and mechanism, can also be used to make specific changes to the enzyme's active site to improve its function for a particular substrate. nih.gov The continuous development of these enzyme engineering techniques holds great promise for the future development of efficient biocatalytic routes to a wide range of chiral molecules, including this compound.
Mechanism of Enzyme Catalysis in the Context of Amino Acid Derivatives
The synthesis of enantiomerically pure amino acid derivatives, such as this compound, increasingly relies on biocatalytic methods due to the high selectivity and mild reaction conditions offered by enzymes. researchgate.netpharmasalmanac.com Two predominant enzymatic strategies applicable to this class of compounds are asymmetric synthesis catalyzed by transaminases and kinetic resolution mediated by lipases. Each operates via a distinct catalytic mechanism to achieve stereocontrol.
Transaminase-Catalyzed Asymmetric Synthesis
First Half-Reaction (Amine Donor to Cofactor): The catalytic cycle begins with the transfer of an amino group from an amino donor (e.g., L-alanine) to the enzyme-bound PLP. This converts PLP into pyridoxamine-5'-phosphate (PMP) and releases the corresponding keto acid byproduct (e.g., pyruvate). mdpi.com
Second Half-Reaction (Cofactor to Amine Acceptor): The PMP intermediate then transfers its newly acquired amino group to the prochiral ketone substrate (e.g., ethyl 3-cyclobutyl-3-oxopropanoate). mdpi.com This step generates the new chiral amine product and regenerates the PLP cofactor, completing the catalytic cycle. rsc.orgmdpi.com
The stereochemical outcome of the reaction—yielding either the (R) or (S) enantiomer—is dictated by the specific transaminase used. (R)- and (S)-selective transaminases possess active sites that are mirror images of each other, forcing the ketone substrate to bind in a specific orientation. mdpi.com This precise positioning ensures that the amino group is delivered to only one face of the prochiral ketone, resulting in the formation of a single stereoisomer with high enantiomeric excess. rsc.orgmdpi.com
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is an alternative enzymatic strategy that can be employed to separate a racemic mixture of ethyl (±)-3-amino-3-cyclobutylpropanoate. Lipases are hydrolases that can enantioselectively catalyze the hydrolysis or acylation of esters. mdpi.comunipd.it This selectivity arises from the chiral environment of the enzyme's active site.
The catalytic mechanism of lipases, such as Candida antarctica lipase B (CALB), involves a catalytic triad (B1167595) of amino acids, typically Serine-Histidine-Aspartate. rsc.org The process for enantioselective hydrolysis occurs as follows:
Acyl-Enzyme Intermediate Formation: The hydroxyl group of the active site serine acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This reaction is facilitated by the other members of the catalytic triad. rsc.org
Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed, which is stabilized by hydrogen bonds within a region of the active site known as the oxyanion hole. nih.gov
Intermediate Collapse: The intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety (ethanol). rsc.orgnih.gov
Deacylation: A nucleophile, typically water for hydrolysis, attacks the acyl-enzyme intermediate. This step regenerates the enzyme's active site and releases the carboxylic acid product. nih.gov
In a kinetic resolution, one enantiomer of the racemic ester fits the active site geometry significantly better than the other. For instance, a lipase might selectively hydrolyze the (S)-enantiomer of ethyl (±)-3-amino-3-cyclobutylpropanoate to its corresponding carboxylic acid, leaving the desired (R)-enantiomer unreacted. mdpi.comnih.gov This allows for the separation of the two enantiomers, with the unreacted (R)-ester and the (S)-acid product both being obtained in high enantiomeric purity. mdpi.com
The following table summarizes findings from studies on enzymes used for synthesizing related chiral β-amino acids and esters, illustrating typical conditions and outcomes.
| Enzyme & Source | Reaction Type | Substrate | Key Parameters | Outcome | Reference |
|---|---|---|---|---|---|
| ω-Transaminase (Vibrio fluvialis) | Asymmetric Amination | Acetophenone | pH 7.0, L-Alanine (amino donor) | 92.1% Yield, >99% ee (S) | nih.gov |
| Lipase PSIM (Burkholderia cepasia) | Kinetic Resolution (Hydrolysis) | Racemic β-amino carboxylic ester hydrochlorides | 45 °C, iPr₂O solvent, H₂O nucleophile | >48% Yield, ≥99% ee for both (R)-ester and (S)-acid | mdpi.com |
| Lipase (Pseudomonas fluorescens) | Kinetic Resolution (Hydrolysis) | rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester | 30 °C, pH 5.8 buffer | High Enantioselectivity (E > 146) | mdpi.com |
| Lipase TL IM (Thermomyces lanuginosus) | Michael Addition | Aniline + Methyl acrylate | 35 °C, Methanol (B129727) solvent, 30 min residence time | High Yield | mdpi.com |
Synthetic Applications As Chiral Building Block in Complex Molecule Construction
Incorporation into Peptidomimetic and β-Amino Acid Analogs
The unique structural features of Ethyl (R)-3-amino-3-cyclobutylpropanoate make it an attractive component for the synthesis of peptidomimetics and novel β-amino acid analogs. Cyclobutane (B1203170) β-amino acids are recognized as useful building blocks for creating peptidomimetics, which are small chains designed to mimic natural peptides, and for constructing helical foldamers. chemistryviews.orgresearchgate.net The incorporation of the rigid cyclobutyl moiety into a peptide backbone introduces conformational constraints that can lock the molecule into a specific three-dimensional shape. This is crucial for enhancing binding affinity to biological targets and improving metabolic stability compared to natural peptides. nih.gov
The synthesis of peptides and their analogs often involves the coupling of amino acids. This compound, as a β-amino acid ester, can be readily incorporated into peptide chains using standard peptide coupling techniques. The amino group can act as a nucleophile to attack an activated carboxyl group of another amino acid, while its own ester group can be hydrolyzed to a carboxylic acid to participate in subsequent coupling reactions. This allows for the creation of hybrid peptides containing the cyclobutyl β-amino acid scaffold. researchgate.net The resulting peptidomimetics can exhibit altered secondary structures and improved resistance to enzymatic degradation. nih.gov
The table below illustrates the potential of this building block in creating β-amino acid analogs.
| Feature of Building Block | Application in Peptidomimetics | Reference |
| Chiral β-Amino Group | Allows for stereocontrolled synthesis of peptide analogs. | acs.org |
| Cyclobutane Ring | Induces conformational rigidity, leading to defined secondary structures and increased stability. | chemistryviews.orgnih.gov |
| Ester Functionality | Serves as a handle for hydrolysis and subsequent peptide bond formation. | researchgate.net |
Role in the Synthesis of Chiral Intermediates for Advanced Organic Molecules
Chiral building blocks are fundamental to the synthesis of single-enantiomer pharmaceuticals and other complex organic molecules. This compound serves as a key chiral intermediate, providing a synthetically accessible source of a specific stereoisomer containing a cyclobutyl motif. researchgate.net The cyclobutane unit is of particular interest in medicinal chemistry as it can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or phenyl rings, influencing the molecule's conformation, lipophilicity, and metabolic profile.
The utility of this compound as a chiral synthon is exemplified in its application for preparing more complex and functionally diverse molecules. researchgate.net Its bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester carbonyl (after hydrolysis)—allows it to be integrated into larger structures through various chemical transformations. The defined stereochemistry at the C3 position is transferred to the final product, which is a critical aspect of asymmetric synthesis.
Precursor in the Construction of Macrocyclic and Polycyclic Systems
The construction of macrocyclic and polycyclic frameworks is a significant challenge in organic synthesis, often requiring precursors with specific reactivity and stereochemistry. While specific examples detailing the use of this compound in the synthesis of such systems are not extensively documented, its structural characteristics make it a highly suitable candidate for such applications.
The synthesis of polycyclic systems often relies on intramolecular reactions where strategically placed functional groups react to form additional rings. The cyclobutane ring of this compound can serve as an anchor or a template around which further cyclizations can occur, although this application remains an area for future exploration.
Applications in the Preparation of Specific Target Compounds (e.g., DOT1L inhibitors)
A prominent application of this compound and its derivatives is in the synthesis of potent and selective inhibitors of the histone methyltransferase DOT1L. Aberrant DOT1L activity is linked to mixed-lineage leukemia (MLL), making it a key therapeutic target. The development of small molecule inhibitors like Pinometostat (EPZ-5676) has demonstrated the clinical potential of targeting this enzyme.
In the synthesis of DOT1L inhibitors such as EPZ-5676, the chiral cyclobutylamino moiety is a critical component of the pharmacophore, fitting into a specific pocket of the enzyme's active site. The synthesis relies on the use of an enantiomerically pure starting material, such as a derivative of (R)-3-amino-3-cyclobutylpropanoic acid, to ensure the correct stereochemistry in the final drug molecule. The (R)-configuration is essential for potent inhibitory activity. The stereocenter is established early and preserved throughout the synthetic sequence, highlighting the importance of this chiral building block.
The synthesis of DOT1L inhibitors typically involves coupling the chiral cyclobutyl amine fragment with other key synthons. A common strategy is reductive amination, where the primary amine of the cyclobutyl building block reacts with an aldehyde-containing fragment to form an imine, which is subsequently reduced to a secondary amine, thereby linking the two parts of the molecule.
The table below summarizes a typical coupling reaction used in the synthesis of DOT1L inhibitors.
| Reaction Type | Reactants | Key Reagents/Conditions | Product |
| Reductive Amination | Chiral cyclobutyl amine intermediate and an aldehyde-bearing purine (B94841) analog. | A reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). | The coupled secondary amine product, a direct precursor to the final DOT1L inhibitor. |
Following the key coupling step, further functionalization, such as deprotection of protecting groups or modification of other parts of the molecule, is carried out to yield the final active pharmaceutical ingredient.
Development of Novel Organocatalysts and Ligands
Chiral amines and their derivatives are foundational structures in the design of organocatalysts and ligands for asymmetric metal catalysis. rsc.org The presence of a stereogenic center adjacent to a nitrogen atom makes them effective at inducing chirality in a wide range of chemical transformations. Cyclobutane amino acids and their derivatives have been noted for their use as catalysts and as precursors for synthetic ligands. researchgate.netresearchgate.net
This compound represents a potential scaffold for developing new catalysts and ligands. The primary amino group can be readily functionalized to introduce other coordinating groups, such as phosphines (to form aminophosphine (B1255530) ligands) or other heteroatoms, creating bidentate or tridentate ligands. rsc.org The specific steric environment created by the cyclobutane ring could offer unique selectivity in catalytic reactions. Chiral β-aminophosphines, for example, have emerged as powerful catalysts in asymmetric synthesis. rsc.org The ester group also provides a handle for attaching the catalytic unit to a solid support or for further structural modifications to fine-tune its electronic and steric properties. While this remains a developing area, the structural attributes of this compound suggest significant potential in the field of asymmetric catalysis.
Future Research Directions and Emerging Methodologies
Advancements in Stereocontrol and Enantiopurity
The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, achieving high levels of stereocontrol and enantiopurity is paramount in the synthesis of Ethyl (R)-3-amino-3-cyclobutylpropanoate. Future research will likely focus on the development and application of novel asymmetric catalytic systems. researchgate.netpsu.edu While traditional methods may rely on chiral auxiliaries or resolution techniques, emerging strategies are geared towards more atom-economical and efficient catalytic enantioselective approaches.
One promising avenue is the use of organocatalysis. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric synthesis of various chiral amines and β-amino esters. researchgate.net The development of new, more sterically demanding, or electronically tuned organocatalysts could provide higher enantioselectivities in the synthesis of the cyclobutane-containing target molecule. Furthermore, the exploration of transition-metal catalysis, employing earth-abundant metals in combination with novel chiral ligands, presents another significant research direction. psu.edu The design of ligands that can effectively recognize the three-dimensional structure of the cyclobutyl moiety will be crucial for achieving high levels of asymmetric induction.
Recent advancements in the stereocontrolled synthesis of complex amino esters and amides with multiple chiral centers highlight the potential for applying similar strategies to this compound. nih.gov These methods often involve intricate, multi-step reaction sequences where the stereochemistry of each step is carefully controlled. Future work could involve the adaptation of such stereocontrolled routes to incorporate the unique cyclobutyl group.
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. whiterose.ac.uk For the synthesis of this compound, the integration of flow chemistry and automation is a key area for future development. researchgate.net Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov
Automated flow chemistry platforms can be particularly beneficial for optimizing reaction conditions. High-throughput experimentation, where multiple reaction parameters are varied simultaneously in a continuous flow setup, can rapidly identify the optimal conditions for the synthesis of the target compound. researchgate.net This approach not only accelerates the research and development process but also minimizes waste.
Furthermore, the immobilization of catalysts, a technique often used in flow chemistry, can facilitate catalyst recycling and product purification. whiterose.ac.uk For the synthesis of this compound, the development of robust, immobilized chiral catalysts that can be used in a continuous flow system would represent a significant advancement, making the synthesis more sustainable and cost-effective. The synthesis of chiral amines using immobilized transaminases in continuous flow reactors has already been demonstrated and could be a viable strategy for the asymmetric synthesis of the target molecule. rsc.org
Exploration of New Reactivity Modes and Catalytic Systems
The discovery of novel chemical reactions and catalytic systems is a driving force in organic synthesis. For this compound, future research will undoubtedly explore new reactivity modes to construct the key C-N and C-C bonds with high stereoselectivity. This could involve the development of novel catalytic systems that operate via previously unexplored mechanisms.
For example, the use of photoredox catalysis in combination with chiral catalysts could open up new avenues for the asymmetric synthesis of β-amino esters. This approach can enable the formation of radical intermediates under mild conditions, which can then be intercepted by a chiral catalyst to afford the desired product with high enantioselectivity.
Moreover, the development of biocatalytic methods represents a green and highly selective alternative to traditional chemical synthesis. psu.edu The use of enzymes, such as transaminases or engineered enzymes, could provide a direct and highly enantioselective route to this compound. Future research in this area will focus on enzyme discovery, protein engineering to tailor enzyme specificity and activity, and the development of robust enzymatic processes that can be implemented on a large scale.
Computational Design and Prediction of Novel Synthetic Pathways
In recent years, computational chemistry has become an indispensable tool in the design and prediction of new synthetic routes. nih.gov For this compound, computational methods can be employed to design novel and more efficient synthetic pathways. Retrosynthetic analysis software, powered by machine learning algorithms, can propose multiple synthetic routes to a target molecule, which can then be evaluated experimentally. researchgate.net
Computational tools can also be used to design and screen new catalysts for a specific transformation. By modeling the transition states of a reaction, it is possible to predict which catalyst will provide the highest stereoselectivity. This in-silico approach can significantly accelerate the discovery of new and improved catalytic systems. nih.gov Furthermore, density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms, helping chemists to understand the factors that control the stereochemical outcome of a reaction and to design more effective synthetic strategies.
The design of chiral compounds for drug discovery and development is increasingly being guided by computational approaches. researchgate.net These methods can be used to predict the biological activity of different stereoisomers of a molecule, thereby guiding the synthetic efforts towards the most promising candidates.
Applications in Advanced Materials Science
While the primary focus of research on this compound may be in the pharmaceutical sector, its unique structural features could also make it a valuable building block in advanced materials science. β-amino esters are known precursors to poly(β-amino ester)s (PBAEs), a class of biodegradable polymers with numerous applications in drug delivery and tissue engineering. resolvemass.caresolvemass.canih.gov
Future research could explore the incorporation of this compound into novel PBAEs. The presence of the cyclobutyl group could impart unique properties to the resulting polymers, such as altered degradation rates, mechanical properties, or biocompatibility. acs.org The chirality of the monomer unit could also lead to the formation of polymers with specific secondary structures, which could have interesting applications in areas such as chiral recognition or catalysis. The investigation of these potential applications in materials science represents an exciting and largely unexplored frontier for this compound.
Q & A
Q. What are the optimal synthetic routes for Ethyl (R)-3-amino-3-cyclobutylpropanoate, and how do reaction conditions influence yield and enantiomeric excess?
- Methodological Answer : The synthesis typically involves stereoselective amination of ethyl 3-cyclobutyl-3-oxopropanoate precursors. Key factors include:
- Catalysts : Chiral catalysts (e.g., Rhodium complexes) or enzymatic systems to enhance enantiomeric excess (ee).
- Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.
- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during amination steps.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify cyclobutyl ring protons (δ 1.5–2.5 ppm) and ester/amine groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
- HPLC : Chiral stationary phases (e.g., amylose-derived columns) quantify enantiomeric purity using hexane/isopropanol mobile phases.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (CHNO, calc. 183.1259) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility.
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite). Safety data sheets (SDS) for analogous esters recommend avoiding water-reactive conditions .
Advanced Research Questions
Q. How can researchers optimize the stereochemical purity of this compound during synthesis?
- Methodological Answer :
- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with lipases to racemize and selectively aminate intermediates.
- Cryogenic Conditions : Perform reactions at −40°C to stabilize the (R)-enantiomer.
- Validation : Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by variable cell lines or assay conditions.
- Dose-Response Studies : Establish EC values across multiple concentrations (1 nM–100 µM) to account for threshold effects.
- Structural Analog Testing : Replace the cyclobutyl group with cyclohexyl or phenyl rings to isolate steric/electronic contributions .
Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and analyze via LC-MS. Polar solvents (e.g., methanol) accelerate ester hydrolysis, forming 3-amino-3-cyclobutylpropanoic acid.
- Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (BHT) to anhydrous storage vials.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in NMR data for this compound across studies?
- Methodological Answer :
- Solvent Referencing : Ensure deuterated solvents (CDCl, DMSO-d) are consistently used, as proton shifts vary with solvent.
- pH Adjustment : Protonate the amine group (pH < 3) to reduce exchange broadening in aqueous samples.
- Cross-Validation : Compare with computational NMR predictions (DFT/B3LYP) .
Q. What statistical approaches validate reproducibility in enzymatic assays involving this compound?
- Methodological Answer :
- Power Analysis : Determine sample size (n ≥ 6) to achieve 80% statistical power (α = 0.05).
- Blind Replicates : Assign independent researchers to repeat assays under identical conditions.
- Error Bars : Report standard error of the mean (SEM) instead of SD for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
